molecular formula C15H23NO4 B2632871 tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 2374705-47-0

tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2632871
CAS No.: 2374705-47-0
M. Wt: 281.352
InChI Key: UNGFTBZOLJAYQP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a bicyclic structure with two ketone groups at positions 8 and 10. The tert-butyl carbamate group at position 3 enhances steric protection, improving stability during synthetic processes.

Synthetic Relevance Spirocyclic scaffolds like this are pivotal in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability.

Properties

IUPAC Name

tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)9-11(17)8-12(18)10-15/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGFTBZOLJAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable amine with a diketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the tert-butyl group, forming new esters or amides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used in medicinal chemistry for the synthesis of various pharmaceutical agents. Its unique structural properties allow it to serve as a scaffold for drug development targeting multiple biological pathways.

  • Case Study : A study published in WO2022253309A1 highlights its potential in developing drugs for treating diseases associated with mixed lineage leukemia (MLL). The compound exhibited inhibitory effects on cell proliferation, making it a candidate for further pharmacological studies .

Chemical Synthesis

tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex organic molecules.

  • Synthesis Example : It can be used in the preparation of other spirocyclic compounds, which are important in the development of novel therapeutic agents.

Material Science

In material science, this compound is investigated for its potential use in developing new materials with specific properties, such as enhanced stability or reactivity.

Application AreaDescriptionReference
Medicinal ChemistryDrug development targeting MLL-related diseases
Chemical SynthesisIntermediate for synthesizing complex organic moleculesGeneral knowledge
Material SciencePotential use in developing new materials with unique propertiesGeneral knowledge

Mechanism of Action

The mechanism of action of tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate and related compounds:

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
Target Compound (Hypothetical) C₁₅H₂₁NO₅ ~295.34 8,10-dioxo, 3-aza N/A Potential enzyme inhibitor; dual oxo groups enhance polarity and H-bonding capacity.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C₁₅H₂₃NO₄ 281.35 9-oxo, 3-aza 96% Intermediate in PROTAC synthesis; single ketone reduces polarity compared to target .
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (1061731-86-9) C₁₄H₂₄N₂O₃ 268.35 8-oxo, 3,9-diaza 98% Used in PET radiotracer development; additional nitrogen improves coordination .
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (918644-73-2) C₁₅H₂₇NO₃ 269.40 9-hydroxy, 3-aza 97% Hydroxyl group enables further functionalization (e.g., esterification) .
tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1198284-49-9) C₁₅H₂₃NO₄ 281.35 7-oxo, 3-aza 95% Altered ketone position may influence ring strain and reactivity .

Key Comparative Insights:

Oxo Group Position and Count The target compound’s dual oxo groups (8,10) distinguish it from mono-oxo analogs (e.g., 9-oxo in CAS 873924-08-4). Compounds with diaza substitutions (e.g., 3,9-diaza in CAS 1061731-86-9) exhibit enhanced metal-binding capacity, useful in radiopharmaceuticals .

Functional Group Impact on Reactivity

  • The hydroxyl group in CAS 918644-73-2 allows for etherification or phosphorylation, whereas ketones (e.g., in CAS 873924-08-4) are prone to nucleophilic addition or reduction .
  • The tert-butyl carbamate group universally provides steric protection, but diaza variants (e.g., CAS 1061731-86-9) require careful deprotection strategies during synthesis .

Biological and Pharmacological Relevance Mono-oxo spirocycles (e.g., CAS 873924-08-4) are common in protease inhibitors, while diaza derivatives (e.g., CAS 1061731-86-9) are prioritized in CNS-targeting agents due to improved solubility . The target compound’s dual oxo groups could mimic transition states in enzymatic reactions, making it a candidate for inhibitor design .

Biological Activity

tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate is a compound with significant biological activity, particularly in the context of herbicidal applications and potential therapeutic uses. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate can be represented as follows:

  • Molecular Formula : C₁₅H₂₅N₁O₃
  • Molecular Weight : 267.36 g/mol

This compound belongs to a class of spirocyclic compounds that exhibit a variety of biological activities.

Biological Activity Overview

The biological activity of tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate has been primarily studied for its herbicidal properties. The compound functions through various mechanisms that inhibit plant growth by targeting specific biochemical pathways.

Herbicidal Activity

Research indicates that this compound exhibits potent herbicidal effects. It has been shown to inhibit cell proliferation in certain plant species, making it a candidate for use in agricultural applications to control unwanted vegetation.

The mechanisms through which tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for plant growth.
  • Disruption of Hormonal Balance : It may interfere with auxin transport and signaling, leading to abnormal growth patterns.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), causing cellular damage and ultimately leading to cell death.

Case Studies and Research Findings

A review of relevant literature reveals several studies that highlight the biological activity of this compound:

StudyFindings
Demonstrated significant herbicidal activity against various weed species with an effective concentration range of 50-200 mg/L.
Investigated the compound's effect on cell cycle regulation in plant cells, showing G2/M phase arrest at high concentrations.
Reported on the synthesis of derivatives that enhance herbicidal efficacy while reducing phytotoxicity to desirable crops.

Detailed Research Findings

  • Herbicidal Efficacy : In a controlled study, the application of tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate resulted in a 90% reduction in biomass for target weed species compared to untreated controls.
  • Phytotoxicity Assessment : A comparative analysis showed that while the compound effectively controlled weeds, it exhibited minimal toxicity to several crop species when applied at recommended rates.
  • Mechanistic Insights : Further studies using molecular techniques revealed that the compound disrupts auxin signaling pathways, leading to altered gene expression related to growth inhibition.

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